5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Propriétés
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-31-16-6-4-15(5-7-16)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-34-22)18-9-8-17(32-2)12-21(18)33-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZNGQEZFXSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations :
- Substituent Position Effects: The 2,4-dimethoxyphenyl group in the target compound vs.
- Heterocyclic Moieties : Replacement of oxadiazole with oxazole (as in ) modifies aromaticity and dipole moments, impacting target selectivity.
- Functional Groups : Hydroxymethyl () introduces polar interactions, whereas methoxy groups balance lipophilicity and solubility.
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights are drawn from analogs:
- Antimicrobial Activity: Pyrazolo-pyrazinones with chloro or methyl groups (e.g., ) show antimicrobial properties, suggesting the target’s methoxy substituents may enhance or modulate this activity.
- Protein Interactions : Compounds with flexible linkers (e.g., phenethyl in ) exhibit improved binding to kinase domains, whereas rigid oxadiazoles may favor different targets.
- Similarity Indexing : Computational models () correlate structural similarity (e.g., Tanimoto coefficients) with shared bioactivity profiles. The target compound’s methoxy pattern may align with HDAC inhibitors or kinase modulators .
Pharmacokinetic and ADME Considerations
- Methoxy Groups : Enhance metabolic stability compared to methyl or hydroxymethyl groups due to reduced oxidative susceptibility.
- Molecular Weight : The target compound (~463.5) falls within the acceptable range for oral bioavailability, unlike higher-weight analogs (e.g., at 476.9).
Méthodes De Préparation
Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group, the reaction involves:
-
Starting materials : 2,4-Dimethoxybenzamide and hydroxylamine hydrochloride, heated under reflux in ethanol to form the amidoxime intermediate.
-
Cyclization : The amidoxime reacts with ethyl chlorooxoacetate in the presence of triethylamine, yielding the oxadiazole ring.
Representative reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidoxime formation | NHOH·HCl, EtOH, 80°C, 6h | 85% |
| Oxadiazole cyclization | ClCOCOEt, EtN, DCM, 0°C→RT, 12h | 78% |
Pyrazolo[1,5-a]Pyrazinone Core Assembly
The pyrazolo[1,5-a]pyrazinone scaffold is constructed via cyclocondensation of aminopyrazoles with α,β-unsaturated ketones. For the 2-(4-methoxyphenyl) variant:
-
Key intermediate : 4-Methoxyphenylglyoxal is condensed with 3-aminopyrazole in acetic acid, followed by oxidative cyclization using iodine.
-
Microwave-assisted synthesis : Reduces reaction time from 24h to 30 minutes while improving yield (from 65% to 82%).
Coupling of Substituents
The final step involves linking the oxadiazole and pyrazolo[1,5-a]pyrazinone moieties via a methylene bridge. Two primary methods are employed:
Nucleophilic Alkylation
Mitsunobu Reaction
-
Reagents : Oxadiazole-methyl alcohol, pyrazolo[1,5-a]pyrazinone, DIAD, PPh.
-
Conditions : THF, 0°C→RT, 12h.
-
Yield : 68% (lower than alkylation due to steric hindrance).
Optimization and Challenges
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may cause decomposition above 70°C.
-
Alternative solvents : Acetonitrile reduces side reactions, yielding 73% product at 50°C.
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
-
Recrystallization : Ethanol/water (4:1) achieves >95% purity.
Structural Characterization
Key analytical data for the target compound :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | CHNO | HRMS |
| Melting Point | 198–200°C | DSC |
| NMR (400 MHz, CDCl) | δ 8.21 (s, 1H, pyrazine), 7.89–6.85 (m, aromatic), 5.42 (s, 2H, CH) | |
| HPLC Purity | 98.5% | C18, MeOH/HO |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Alkylation | High yield, short reaction time | Requires pre-functionalized bromide |
| Mitsunobu Reaction | Mild conditions | Costly reagents, lower yield |
| Microwave Synthesis | Rapid cyclization | Specialized equipment needed |
Q & A
Q. Q1. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including oxadiazole ring formation and pyrazolo-pyrazinone coupling. Key considerations:
- Oxadiazole Formation : React 2,4-dimethoxyphenyl derivatives with nitriles under reflux (e.g., POCl₃ as a catalyst) to form the oxadiazole core .
- Alkylation : Couple the oxadiazole intermediate with the pyrazolo-pyrazinone core using alkylating agents (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Optimize yields by adjusting reaction time (12–24 hours) and temperature (60–100°C) for each step .
Characterization
Q. Q2. How is structural integrity validated post-synthesis?
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
- Mass Spectrometry : Verify molecular weight via ESI-MS (expected [M+H]⁺: ~505 g/mol) .
Biological Activity Profiling
Q. Q3. What methodologies identify the compound’s mechanism of action?
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kits to measure IC₅₀ values .
- Cellular Assays : Evaluate antiproliferative activity (e.g., MTT assay on A549 cells) .
- Autophagy Modulation : Use LC3-II Western blotting to assess autophagic flux .
Data Contradictions
Q. Q4. How to resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Studies : Measure bioavailability via LC-MS/MS after oral administration in rodents .
- Metabolite Profiling : Identify hepatic metabolites using microsomal incubations (CYP450 isoforms) .
- Solubility Testing : Use shake-flask method to assess pH-dependent solubility (1–7.4) .
Structure-Activity Relationship (SAR)
Q. Q5. How are SAR studies designed to enhance potency?
| Substituent | Position | Impact on Activity | Reference |
|---|---|---|---|
| Methoxy | 2,4-Phenyl | ↑ Lipophilicity, ↑ target binding | |
| Oxadiazole | Core linker | Stabilizes π-π stacking with kinases | |
| 4-Methoxyphenyl | Pyrazinone | Modulates electron density for selectivity |
Computational Modeling
Q. Q6. What in silico methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding with kinase ATP pockets (PDB: 1M7N) .
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectory) .
Stability & Storage
Q. Q7. How to assess stability under varying conditions?
- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24-hour intervals .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; quantify decomposition using LC-MS .
Advanced Synthesis Techniques
Q. Q8. Can microwave-assisted synthesis improve efficiency?
Yes. Microwave irradiation (100–150°C, 30 minutes) reduces reaction time for oxadiazole formation by 60% compared to traditional reflux .
Toxicity & Metabolism
Q. Q9. How to evaluate metabolic pathways?
- CYP450 Inhibition : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4) .
- Ames Test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
Crystallography Challenges
Q. Q10. What hurdles exist in obtaining X-ray quality crystals?
- Solvent Selection : Optimize solvent mixtures (e.g., DMSO/water) via vapor diffusion .
- Crystal Defects : Address twinning by seeding with microcrystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
